Biochemical Potency: VER-00158411 Exhibits Near-Equivalent Low Nanomolar IC50 Against Both CHK1 and CHK2, Differentiating from CHK1-Selective Comparators
VER-00158411 demonstrates potent, dual inhibition of CHK1 and CHK2 with IC50 values of 4.4 nM and 4.5 nM, respectively, in biochemical assays [1]. This near-equivalent dual potency contrasts with selective CHK1 inhibitors such as LY2603618 (rabusertib), which exhibits an IC50 of 7 nM against CHK1 but substantially weaker activity against CHK2 [2], and SAR-020106, which shows an IC50 of 13.3 nM against CHK1 with minimal CHK2 inhibition . The dual CHK1/CHK2 inhibition profile of VER-00158411 is more closely aligned with AZD7762, which demonstrates IC50 values of 5 nM against CHK1 and comparable potency against CHK2 in cell-free assays .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CHK1 IC50 = 4.4 nM; CHK2 IC50 = 4.5 nM |
| Comparator Or Baseline | LY2603618: CHK1 IC50 = 7 nM (CHK2 weak/not reported) [2]; SAR-020106: CHK1 IC50 = 13.3 nM (CHK2 minimal) ; AZD7762: CHK1 IC50 = 5 nM (CHK2 comparable) |
| Quantified Difference | VER-00158411 is 1.6-fold more potent against CHK1 than LY2603618 (4.4 nM vs 7 nM) and 3.0-fold more potent than SAR-020106 (4.4 nM vs 13.3 nM) |
| Conditions | Biochemical kinase inhibition assays; recombinant human CHK1 and CHK2 proteins; ATP-competitive format [1][2] |
Why This Matters
Dual CHK1/CHK2 inhibition may provide distinct pathway coverage compared to CHK1-selective agents, which is relevant for experimental design targeting both arms of the DNA damage checkpoint response.
- [1] Wayne J, Brooks T, Massey AJ. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase. Oncotarget. 2016;7(51):85033-85048. View Source
- [2] King C, Diaz HB, McNeely S, et al. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. Invest New Drugs. 2014;32(2):213-226. View Source
